
4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone is a chemical compound with the molecular formula C13H9N5O6 and a molecular weight of 331.247 g/mol . This compound is a derivative of 2,4-dinitrophenylhydrazine and is used primarily in the identification and analysis of carbonyl compounds such as aldehydes and ketones .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone is synthesized through a condensation reaction between 4-nitrobenzaldehyde and 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, often using hydrochloric acid as a catalyst . The reaction can be represented as follows:
4-Nitrobenzaldehyde+2,4-Dinitrophenylhydrazine→4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone+Water
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone primarily undergoes nucleophilic addition-elimination reactions. In these reactions, the compound first adds across the carbon-oxygen double bond of a carbonyl compound (addition stage) and then loses a molecule of water (elimination stage) .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids like hydrochloric acid and sulfuric acid, which act as catalysts. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone derivative .
Major Products Formed
The major products formed from reactions involving this compound are hydrazone derivatives. These derivatives are often used in further chemical analyses and applications .
Aplicaciones Científicas De Investigación
4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone has several scientific research applications:
Chemistry: It is used in the identification and analysis of carbonyl compounds such as aldehydes and ketones.
Industry: The compound is used in the quality control of industrial processes that involve carbonyl compounds.
Mecanismo De Acción
The mechanism of action of 4-nitrobenzaldehyde 2,4-dinitrophenylhydrazone involves nucleophilic addition-elimination reactions. The compound first adds across the carbon-oxygen double bond of a carbonyl compound, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of a stable hydrazone derivative . The molecular targets and pathways involved in this mechanism are primarily related to the carbonyl functional group of the target compound .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromobenzaldehyde 2,4-dinitrophenylhydrazone
- Glutaraldehyde 2,4-dinitrophenylhydrazone
- Formaldehyde 2,4-dinitrophenylhydrazone
- Acetaldehyde 2,4-dinitrophenylhydrazone
- Acetone 2,4-dinitrophenylhydrazone
- Acrolein 2,4-dinitrophenylhydrazone
- Propionaldehyde 2,4-dinitrophenylhydrazone
- Cyclohexanone 2,4-dinitrophenylhydrazone
Uniqueness
4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone is unique due to the presence of the nitro group on the benzaldehyde ring, which enhances its reactivity and stability. This makes it particularly useful in the identification and analysis of carbonyl compounds, as it forms stable hydrazone derivatives that can be easily analyzed using various chromatographic techniques .
Propiedades
Número CAS |
1836-28-8 |
|---|---|
Fórmula molecular |
C13H9N5O6 |
Peso molecular |
331.24 g/mol |
Nombre IUPAC |
2,4-dinitro-N-[(E)-(4-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H9N5O6/c19-16(20)10-3-1-9(2-4-10)8-14-15-12-6-5-11(17(21)22)7-13(12)18(23)24/h1-8,15H/b14-8+ |
Clave InChI |
NUBUWXTYLGHEJH-RIYZIHGNSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


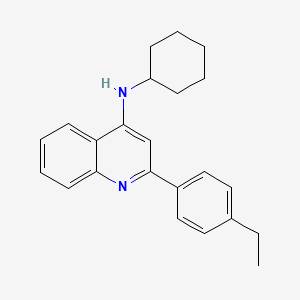

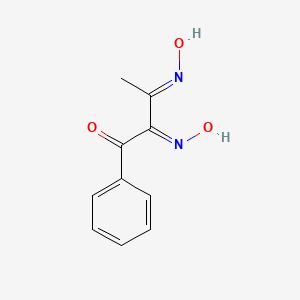
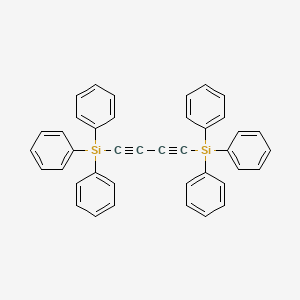



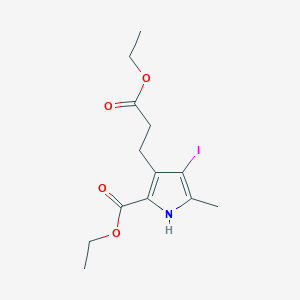
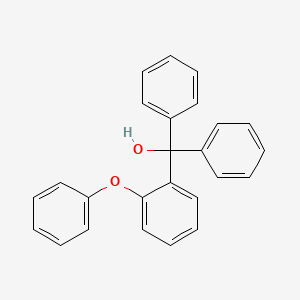
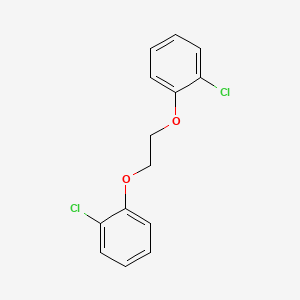
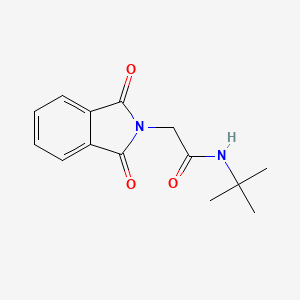
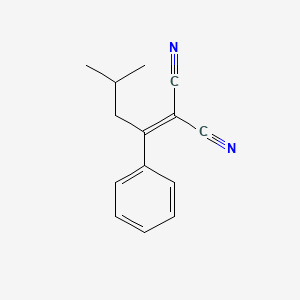
![Methyl (2E)-2-(4-isopropylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960115.png)

